4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. It is a potent and selective agonist of GABA-A receptors, which play a critical role in the central nervous system's regulation of neurotransmission. THIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and sleep disorders.
Mécanisme D'action
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine acts as a selective agonist of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine binds to the GABA-A receptor at a specific site and enhances the receptor's response to GABA, leading to increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been shown to have a range of biochemical and physiological effects, including reducing anxiety, promoting sleep, and reducing seizure activity. Additionally, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been shown to have muscle relaxant and anesthetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, including its potency and selectivity as a GABA-A receptor agonist. However, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine also has limitations, including its short half-life and potential for side effects.
Orientations Futures
There are several future directions for research on 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine, including exploring its potential therapeutic applications in treating neurological disorders, such as anxiety, epilepsy, and sleep disorders. Additionally, further research is needed to understand the mechanisms underlying 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine's effects and to develop more potent and selective GABA-A receptor agonists.
Méthodes De Synthèse
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine can be synthesized through a multistep process that involves the reaction of 4-morpholinebutyric acid with tetrahydrothiophene and piperidine. The resulting product is then purified through chromatography and recrystallization to obtain pure 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine.
Applications De Recherche Scientifique
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing anxiety, promoting sleep, and reducing seizure activity in animal models. Additionally, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been studied for its potential use in treating alcohol withdrawal symptoms and as an anesthetic agent.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c19-16(18-8-10-20-11-9-18)2-1-14-3-6-17(7-4-14)15-5-12-21-13-15/h14-15H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUYXGTTGGPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(Tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.